molecular formula C16H21N3O3 B2858723 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 868680-38-0

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2858723
CAS No.: 868680-38-0
M. Wt: 303.362
InChI Key: CURDXXWRRUATJV-UHFFFAOYSA-N
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Description

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
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Scientific Research Applications

Analysis of Global Trends and Gaps in Toxicology Studies

Research on compounds similar to "2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide" often focuses on toxicology and environmental impact. For example, a scientometric review highlighted the global trends in studies related to the toxicity of 2,4-D herbicide, showcasing advancements in understanding toxicology and mutagenicity. This review utilizes quantitative methods to summarize information about the development of this field, identifying gaps and suggesting future research directions, particularly in molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Protection and Adsorption Studies

The adsorptive elimination of pharmaceutical compounds from water is another significant area of research. Studies have been conducted on the efficiency of various adsorbents in removing acetaminophen, a compound with a different structure but still relevant due to its presence in environmental water and its potential toxicity. These studies focus on identifying the most effective adsorption materials and understanding the mechanisms behind acetaminophen uptake, contributing to environmental protection efforts (Igwegbe et al., 2021).

Drug Metabolism and Genetic Differences

Research also delves into the metabolism of pharmaceuticals and how genetic differences among individuals affect drug toxicity and efficacy. For instance, the metabolism of paracetamol (acetaminophen) and the genetic differences that influence its toxic side effects and therapeutic efficacy have been reviewed, providing insights into personalized medicine and the importance of understanding genetic profiles in drug administration (Zhao & Pickering, 2011).

Novel Sedative Hypnotics in Treatment of Insomnia

In the pharmaceutical development domain, studies on novel compounds, such as Zaleplon, explore their potential use in treating conditions like insomnia. Zaleplon's pharmacological profile, indicating its recognition by animals as a benzodiazepine agent, sheds light on new therapeutic avenues and the importance of understanding drug-receptor interactions for effective treatment planning (Heydorn, 2000).

Properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-12-5-7-13(8-6-12)17-14(20)11-19-10-9-18(4-2)15(21)16(19)22/h5-8H,3-4,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURDXXWRRUATJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(C(=O)C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.